molecular formula C10H11BrO2 B2871894 Methyl 2-(4-bromo-2-methylphenyl)acetate CAS No. 958646-47-4

Methyl 2-(4-bromo-2-methylphenyl)acetate

Cat. No.: B2871894
CAS No.: 958646-47-4
M. Wt: 243.1
InChI Key: FQVAIXVMXMXFKD-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-methylphenyl)acetate: is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromo-2-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(4-bromo-2-methylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-bromo-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

    Substitution: 2-(4-hydroxy-2-methylphenyl)acetate.

    Reduction: 2-(4-bromo-2-methylphenyl)ethanol.

    Oxidation: 2-(4-bromo-2-methylphenyl)acetic acid.

Scientific Research Applications

Methyl 2-(4-bromo-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-methylphenyl)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological receptors or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 2-(4-bromo-2-methylphenyl)acetate
  • Methyl 2-(4-(2-bromoethyl)phenyl)acetate
  • Ethyl 2-(4-bromo-2-methylphenyl)acetate
  • Methyl 2-(4-chloro-2-methylphenyl)acetate

Comparison: this compound is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, such as Methyl 2-(4-(2-bromoethyl)phenyl)acetate, the position and type of substituents can significantly affect the compound’s chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4-bromo-2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVAIXVMXMXFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958646-47-4
Record name methyl 2-(4-bromo-2-methylphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide (0.60 g, 11 mmol) was added to a solution of (4-bromo-2-methylphenyl)acetonitrile (1.0 g, 4.8 mmol) obtained in Example (17-1) in ethylene glycol (5 ml), and the mixture was stirred at 130° C. for 1.5 hours. After the reaction mixture was cooled to room temperature and concentrated hydrochloric acid was added to acidify the reaction mixture, the mixture was extracted with ethyl acetate. The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. After the residue obtained by removing the solvent under reduced pressure was washed with water, it was dried under reduced pressure to give a solid. Potassium carbonate (0.97 g, 7.0 mmol) and methyl iodide (0.37 ml, 5.9 mmol) were added to a solution of the obtained solid in N,N-dimethylformamide (6 ml), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate and the organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=99/1-10/1) to give crudely purified methyl (4-bromo-2-methylphenyl)acetate as an oil. According to a method similar to Example (8-1), from crude methyl (4-bromo-2-methylphenyl)acetate obtained in the above and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (814 mg, 3.7 mmol), methyl (4′-hydroxy-3-methyl-1,1′-biphenyl-4-yl)acetate was obtained as a colorless solid (0.70 g, three-step total yield: 56%).
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